molecular formula C16H16N2O2S B4560008 N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea

N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea

Cat. No.: B4560008
M. Wt: 300.4 g/mol
InChI Key: XDIIOCPKPPPCQD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09324893 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Binding Studies and Biological Activities

N-(4-acetylphenyl)-N'-(2-hydroxy-4-methylphenyl)thiourea is related to a class of compounds that have been synthesized and characterized for their potential anti-cancer properties through DNA interaction studies. Preliminary investigations into these compounds, including similar acylthioureas, have shown promising DNA-binding constants and have been studied for antioxidant, cytotoxic, antibacterial, and antifungal activities against various agents and organisms (Tahir et al., 2015).

Crystal Structure and Plant-Growth Regulation

Research into the structural properties and applications of thiourea derivatives has identified N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea, a closely related compound, as a significant plant-growth regulator. This compound has demonstrated selective recognition for Hg2+ over other metal ions in DMSO solutions, showcasing its potential in agricultural and environmental sciences (Hu et al., 2016).

Antioxidant Activity and Toxicity Mitigation

Another area of application for thiourea derivatives is in mitigating toxicity through antioxidant activity. A study evaluating benzothiazole and thiourea derivatives found that these compounds could significantly inactivate reactive chemical species, demonstrating potential for treating conditions like acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Antibacterial and Antifungal Activity

Further research on thiourea derivatives, including compounds synthesized from 2-thiouracil-5-sulphonamide, has shown significant antibacterial and antifungal activities. These studies contribute to the understanding of thiourea's potential in developing new antimicrobial agents (Fathalla et al., 2005).

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have also been recognized for their enzyme inhibitory properties and ability to act as sensing probes for mercury detection. Studies on various thiourea compounds have explored their anti-cholinesterase activity and potential as fluorescent probes for mercury, highlighting their versatility in biochemical and environmental applications (Rahman et al., 2021).

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(2-hydroxy-4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-10-3-8-14(15(20)9-10)18-16(21)17-13-6-4-12(5-7-13)11(2)19/h3-9,20H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIOCPKPPPCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.